1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid
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Overview
Description
“1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.35 . It’s important to note that this is a different compound from the one you asked about, and the properties may not be the same.
Molecular Structure Analysis
The InChI code for “1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid” is 1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Catalysis
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid derivatives are employed in the synthesis of complex molecules due to their reactivity and functional group compatibility. For example, a study highlights the preparation of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, showcasing the utility of such compounds in catalyzing organic transformations with good yields and reusability (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Agents
Compounds derived from piperidine-4-carboxylic acid ethyl ester, closely related to this compound, have been evaluated as potential anticancer agents. A study synthesized a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, demonstrating significant anticancer activity against specific cancer cell lines, indicating the potential therapeutic applications of these derivatives in cancer treatment (Rehman et al., 2018).
Preparation of Sulfur-Nitrogen Heterocycles
Piperidine-1-sulphenyl chloride, a derivative related to this compound, has been utilized as a sulfur-transfer reagent in reactions with diamines, leading to the preparation of various sulfur-nitrogen heterocycles. This application demonstrates the compound's role in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry and material science (Bryce, 1984).
Glycomimetics Synthesis
1-Thio-D-glucopyranose derivatives, including sulfonates, sulfenamides, and sulfonamides, have been synthesized for potential use in enzyme inhibition studies. These compounds, related to the chemical structure of interest, showcase the application of sulfur-containing compounds in developing glycomimetics, which might inhibit or modify enzymatic carbohydrate processing (Knapp, Darout, & Amorelli, 2006).
Chemoselective Synthesis
A study on the chemoselective synthesis of aryl carboxamido sulfonic acid derivatives, closely related to this compound, demonstrates the importance of such compounds in synthesizing key structures in modern organic chemistry. This includes the preparation of inhibitors of isocitrate dehydrogenase mutants related to tumorigenesis, highlighting the compound's role in medicinal chemistry (Yang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)8-3-1-5-11(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOUJDZVRPURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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